

Application Notes and Protocols for Studying Nisin Z Efficacy In Vitro

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Compound of Interest		
Compound Name:	Nisin Z	
Cat. No.:	B1148377	Get Quote

These application notes provide researchers, scientists, and drug development professionals with detailed protocols for evaluating the efficacy of **Nisin Z**, a potent antimicrobial peptide, in various in vitro models. The included methodologies cover the assessment of its antibacterial, antibiofilm, and cytotoxic properties.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the minimum concentration of **Nisin Z** required to inhibit the visible growth of a microorganism (MIC) and the minimum concentration required to kill the microorganism (MBC).

Experimental Protocol

Materials:

- Nisin Z powder
- Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptone Yeast Broth)
- Bacterial strain(s) of interest
- Sterile 96-well flat-bottom microtiter plates



- Sterile agar plates (e.g., Brain Heart Infusion agar)
- Spectrophotometer
- Incubator

Procedure:

- Preparation of **Nisin Z** Stock Solution: Prepare a stock solution of **Nisin Z** by dissolving the powder in a suitable solvent (e.g., sterile distilled water with a small amount of acid to aid dissolution) to a known concentration.[1] Filter-sterilize the solution.
- Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Select 3-5 morphologically identical colonies and suspend them in broth. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2] Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth.
- Serial Dilution in Microtiter Plate:
 - Add 100 μL of sterile broth to wells in columns 2-12 of a 96-well plate.
 - Add 200 μL of the Nisin Z stock solution to the wells in column 1.
 - Perform a two-fold serial dilution by transferring 100 μL from column 1 to column 2, mixing well, and then transferring 100 μL from column 2 to column 3, and so on, up to column 10.
 Discard 100 μL from column 10.
 - Column 11 will serve as the positive control (bacterial suspension without Nisin Z), and column 12 will be the negative control (broth only).
- Inoculation: Add 100 μ L of the prepared bacterial inoculum to wells in columns 1-11. The final volume in each well will be 200 μ L.[2]
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[2][3]
- MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Nisin Z in which there is no visible growth.[2][4] This can be



confirmed by measuring the optical density (OD) at 600 nm.

- MBC Determination: To determine the MBC, take a 10 μL aliquot from each well that shows no visible growth (from the MIC well and higher concentrations) and plate it onto an appropriate agar plate.[4]
- Incubation and MBC Reading: Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration of **Nisin Z** that results in no colony formation on the agar plate.[4]

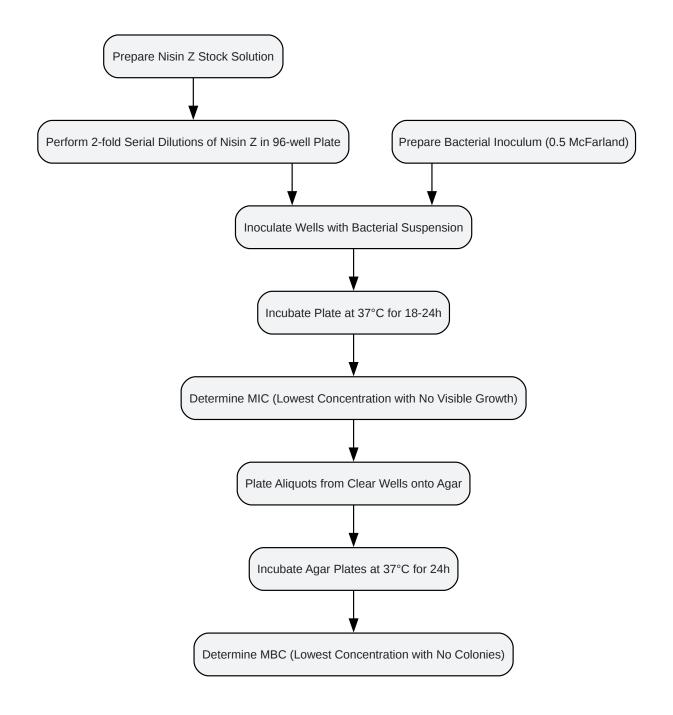
Data Presentation

Bacterial Strain	Nisin Z MIC (μg/mL)	Nisin Z MBC (μg/mL)	Reference
Staphylococcus aureus (MSSA)	1	-	[2]
Staphylococcus aureus (MRSA)	2	-	[2]
S. aureus Z. 25.2 (DFI isolate)	6.1 ± 2.2	-	[5]
P. aeruginosa Z. 25.1 (DFI isolate)	-	-	[5]
Acinetobacter spp.	-	-	
Erwinia spp.	-	-	
Helicobacter spp.	-	-	
Xanthomonas spp.	-	-	

Note: "-" indicates data not specified in the cited sources.

Experimental Workflow





Workflow for MIC and MBC determination.

Assessment of Anti-Biofilm Efficacy



This section describes methods to evaluate the ability of **Nisin Z** to inhibit biofilm formation (Minimum Biofilm Inhibitory Concentration - MBIC) and to eradicate established biofilms (Minimum Biofilm Eradication Concentration - MBEC).

Experimental Protocol

Materials:

- Nisin Z solution
- Bacterial strain(s) capable of forming biofilms
- Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
- Sterile 96-well flat-bottom microtiter plates
- Crystal Violet solution (0.1% w/v)
- Ethanol (95%) or Acetic Acid (33%)
- Plate reader

Procedure for MBIC:

- Perform a two-fold serial dilution of Nisin Z in a 96-well plate as described in the MIC protocol.
- · Add the bacterial inoculum to the wells.
- Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).
- After incubation, discard the planktonic cells by gently washing the wells with Phosphate Buffered Saline (PBS).
- Stain the adherent biofilms with 125 μL of 0.1% crystal violet solution for 10-15 minutes.
- Wash away the excess stain with water and allow the plate to air dry.



- Solubilize the stain by adding 200 μL of 95% ethanol or 33% acetic acid to each well.
- Quantify the biofilm biomass by measuring the absorbance at 570-595 nm using a plate reader.
- The MBIC is the lowest concentration of **Nisin Z** that significantly inhibits biofilm formation compared to the control.

Procedure for MBEC:

- First, establish mature biofilms by inoculating a 96-well plate with the bacterial suspension and incubating for 24-48 hours.
- After biofilm formation, remove the planktonic cells and wash the wells with PBS.[2]
- Add fresh broth containing two-fold serial dilutions of Nisin Z to the wells with the established biofilms.[2][7]
- Incubate the plate for another 24 hours at 37°C.[2][7]
- Following incubation, quantify the remaining viable biofilm using the crystal violet staining method described above or by using a metabolic assay like XTT.[6]
- The MBEC is the lowest concentration of Nisin Z required to eradicate the pre-formed biofilm.[4]

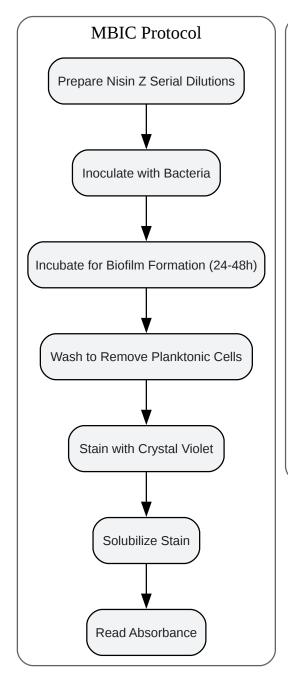
Data Presentation

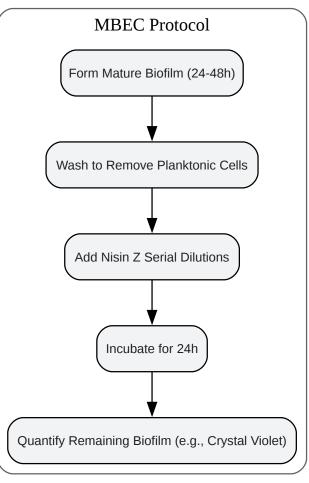
Bacterial Strain	Nisin Z MBIC (µg/mL)	Nisin Z MBEC (μg/mL)	Reference
S. aureus Z. 25.2	5 - 10	200 - 400	[5]
S. aureus (MSSA)	16 (SMIC ₅₀)	-	[2][7]
S. aureus (MRSA)	32 (SMIC50)	-	[2][7]

Note: SMIC₅₀ refers to the concentration required for 50% disruption of the established biofilm.



Experimental Workflow





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Workflow for MBIC and MBEC assays.

In Vitro Cytotoxicity Assay



This protocol details the use of the MTT assay to assess the cytotoxic effects of **Nisin Z** on mammalian cell lines, which is crucial for evaluating its potential as a therapeutic agent.

Experimental Protocol

Materials:

- Nisin Z solution
- Mammalian cell line(s) of interest (e.g., HeLa, ACHN, 5637, melanoma cells)[2][8][9]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Sterile 96-well flat-bottom cell culture plates
- MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO, acidified isopropanol)
- Plate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]
- Treatment: Remove the medium and add fresh medium containing various concentrations of
 Nisin Z. Include untreated cells as a negative control.
- Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2][10]
- MTT Addition: After the treatment period, add 10-20 μL of MTT solution to each well and incubate for an additional 4 hours.[2]
- Solubilization: Remove the medium containing MTT and add 100-150 μL of a solubilization buffer to dissolve the formazan crystals.







- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The amount of formazan produced is proportional to the number of viable cells.
- Data Analysis: Calculate the percentage of cell viability for each **Nisin Z** concentration relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Data Presentation

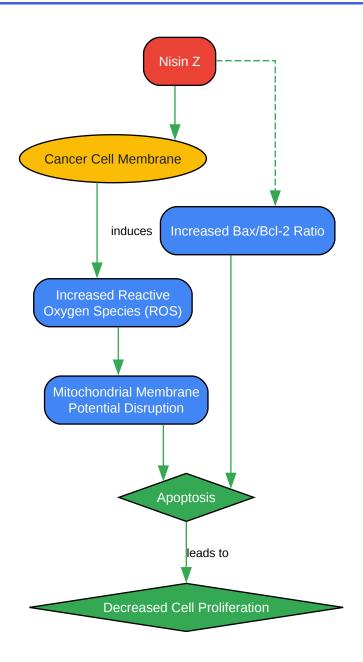


Cell Line	Nisin Z Concentration (µg/mL)	Cell Viability (%)	IC50 (μM)	Reference
ACHN (Kidney Cancer)	130	83.04	-	[2]
ACHN (Kidney Cancer)	230	71.92	-	[2]
ACHN (Kidney Cancer)	330	60.98	-	[2]
ACHN (Kidney Cancer)	430	57.87	-	[2]
5637 (Bladder Cancer)	-	More susceptible than ACHN	-	[2]
HEKa (Keratinocytes)	5-25	90.3 - 84.6 (Non- cytotoxic)	-	[5]
HEKa (Keratinocytes)	50-100	78.9 - 68.2 (Weakly cytotoxic)	-	[5]
HEKa (Keratinocytes)	200	56.7 (Moderately cytotoxic)	-	[5]
MCF-7 (Breast Cancer)	-	-	5	[11]
HeLa (Cervical Cancer)	-	-	11.5 - 23	[9]

Note: "-" indicates data not specified in the cited sources.

Nisin Z's Mode of Action on Cancer Cells





Nisin Z's apoptotic signaling in cancer cells.

Time-Kill Kinetics Assay

This assay is used to determine the rate at which **Nisin Z** kills a bacterial population over time, distinguishing between bactericidal and bacteriostatic effects.[12]

Experimental Protocol

Materials:



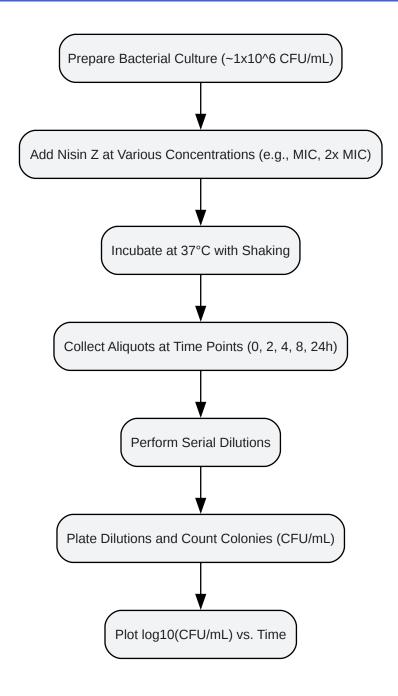
- Nisin Z solution
- Bacterial strain(s) of interest
- · Appropriate broth medium
- Sterile culture tubes or flasks
- Spectrophotometer
- Shaking incubator
- Sterile agar plates for colony counting

Procedure:

- Inoculum Preparation: Prepare an overnight culture of the test bacterium. Dilute it in fresh broth to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL.[13]
- Experimental Setup: Prepare several tubes or flasks, each containing the bacterial suspension. Add Nisin Z at different concentrations (e.g., MIC, 2x MIC, 4x MIC).[13] Include a growth control tube without Nisin Z.
- Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[13]
- Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto agar plates to determine the number of viable cells (CFU/mL).
- Data Analysis: Plot the log10 CFU/mL against time for each Nisin Z concentration and the control. A bactericidal effect is typically defined as a ≥ 3-log10 (99.9%) reduction in the initial CFU/mL.[12] A bacteriostatic effect is observed if the bacterial count remains relatively stable compared to the initial inoculum.[12]

Experimental Workflow

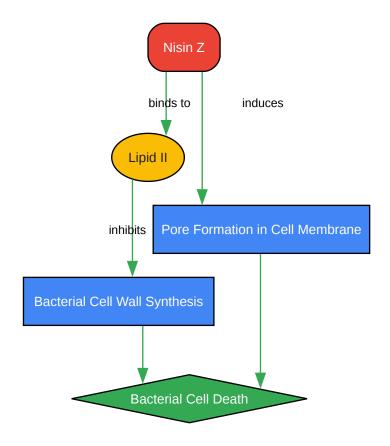




Workflow for time-kill kinetics assay.

Nisin Z's Antibacterial Mode of Action





Nisin Z's dual mode of antibacterial action.

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